Colivelin
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Overview
Description
Colivelin is a synthetic derivative of the mitochondrial peptide humanin. It has been shown to have neuroprotective properties and is known for its ability to ameliorate endothelial injury and glycocalyx shedding after sepsis in mice . This compound has displayed cytoprotective effects in oxidative conditions and has been studied for its potential therapeutic effects in various diseases, including Alzheimer’s disease .
Mechanism of Action
Target of Action
Colivelin is a synthetic derivative of the mitochondrial peptide humanin . It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
this compound interacts with its primary target, STAT3, by activating it . This activation of STAT3 leads to the suppression of neuronal death . Furthermore, this compound has been found to inhibit axonal damage and neuronal death in brain tissue, which is associated with elevated anti-apoptotic gene expression in ischemic neurons .
Biochemical Pathways
The activation of STAT3 by this compound is part of the JAK/STAT3 signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
It is known that this compound is a brain-penetrant neuroprotective peptide , suggesting that it has good bioavailability in the brain.
Result of Action
The activation of STAT3 by this compound leads to several molecular and cellular effects. It suppresses neuronal death, inhibits axonal damage, and elevates the expression of anti-apoptotic genes in ischemic neurons . These effects contribute to this compound’s neuroprotective properties, particularly against Aβ deposition, neuronal apoptosis, and synaptic plasticity deficits in neurodegenerative diseases .
Action Environment
Biochemical Analysis
Biochemical Properties
Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Preparation Methods
Colivelin is synthesized by attaching the activity-dependent neurotrophic factor to the N-terminus of a potent humanin derivative. The synthetic route involves the fusion of activity-dependent neurotrophic factor to AGA-(C8R)HNG17, a potent humanin derivative . The compound is brain-penetrant and can be prepared in a laboratory setting using standard peptide synthesis techniques .
Chemical Reactions Analysis
Colivelin undergoes various chemical reactions, including oxidation and reduction. It is known to activate the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in its neuroprotective effects . Common reagents used in these reactions include oxidizing and reducing agents, and the major products formed are typically related to the activation of the STAT3 pathway .
Scientific Research Applications
Colivelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: It has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Colivelin is unique in its dual activation of the STAT3 pathway and Ca2+/calmodulin-dependent protein kinase IV. Similar compounds include other humanin derivatives, such as AGA-(C8R)HNG17, which also exhibit neuroprotective properties but may not have the same potency or dual pathway activation . This compound’s ability to penetrate the blood-brain barrier and its potent neuroprotective effects set it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAQOYOJJTWFD-IBAOLXMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H206N32O35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2645.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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